molecular formula C13H13NO3 B13817885 3-Furanilide, 2-(hydroxymethyl)-5-methyl-

3-Furanilide, 2-(hydroxymethyl)-5-methyl-

Katalognummer: B13817885
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: RIMLHVRLNGECQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hydroxymethyl)-5-methyl-N-phenyl-3-furancarboxamide is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a hydroxymethyl group, a methyl group, and a phenylcarboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-methyl-N-phenyl-3-furancarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are environmentally benign and cost-effective are often preferred in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hydroxymethyl)-5-methyl-N-phenyl-3-furancarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The phenylcarboxamide group can be reduced to a phenylamine group using reducing agents like lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, where halogens like chlorine or bromine are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 2-(Carboxymethyl)-5-methyl-N-phenyl-3-furancarboxamide.

    Reduction: Formation of 2-(Hydroxymethyl)-5-methyl-N-phenyl-3-furanamine.

    Substitution: Formation of halogenated derivatives of the furan ring.

Wissenschaftliche Forschungsanwendungen

2-(Hydroxymethyl)-5-methyl-N-phenyl-3-furancarboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Hydroxymethyl)-5-methyl-N-phenyl-3-furancarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the phenylcarboxamide group can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Hydroxymethyl)-5-methylfuran: Lacks the phenylcarboxamide group, making it less versatile in biological applications.

    5-Methyl-N-phenyl-3-furancarboxamide: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding interactions.

    2-(Hydroxymethyl)-3-furancarboxamide: Lacks the methyl group, which can affect its chemical reactivity and biological activity.

Uniqueness

2-(Hydroxymethyl)-5-methyl-N-phenyl-3-furancarboxamide is unique due to the combination of its functional groups, which confer a balance of hydrophilic and hydrophobic properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.

Eigenschaften

Molekularformel

C13H13NO3

Molekulargewicht

231.25 g/mol

IUPAC-Name

2-(hydroxymethyl)-5-methyl-N-phenylfuran-3-carboxamide

InChI

InChI=1S/C13H13NO3/c1-9-7-11(12(8-15)17-9)13(16)14-10-5-3-2-4-6-10/h2-7,15H,8H2,1H3,(H,14,16)

InChI-Schlüssel

RIMLHVRLNGECQA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(O1)CO)C(=O)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.